molecular formula C23H21N3O2S2 B15001079 1-Benzothiophen-2-yl{4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone

1-Benzothiophen-2-yl{4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone

Cat. No.: B15001079
M. Wt: 435.6 g/mol
InChI Key: VIZWSHZEIOFEAK-UHFFFAOYSA-N
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Description

1-(1-BENZOTHIOPHENE-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is a complex organic compound that features a benzothiophene core, a thiazole ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOTHIOPHENE-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Attachment of the Carbonyl Group: The benzothiophene core can be functionalized with a carbonyl group using Friedel-Crafts acylation.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis.

    Coupling with Piperazine: The final step involves coupling the thiazole derivative with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOTHIOPHENE-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-BENZOTHIOPHENE-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine
  • 1-(1-Benzothiophene-2-carbonyl)-4-(4-phenylthiazol-2-yl)piperazine

Uniqueness

1-(1-BENZOTHIOPHENE-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is unique due to the combination of its benzothiophene, thiazole, and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

1-benzothiophen-2-yl-[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H21N3O2S2/c1-28-18-8-6-16(7-9-18)19-15-29-23(24-19)26-12-10-25(11-13-26)22(27)21-14-17-4-2-3-5-20(17)30-21/h2-9,14-15H,10-13H2,1H3

InChI Key

VIZWSHZEIOFEAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4

Origin of Product

United States

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